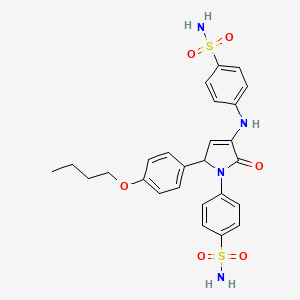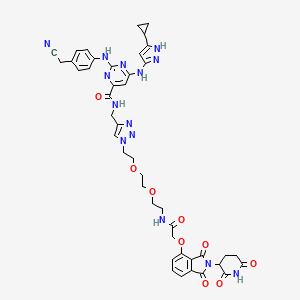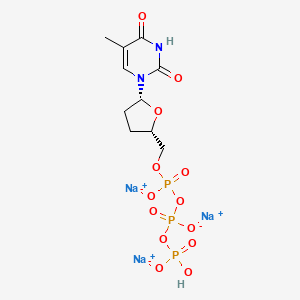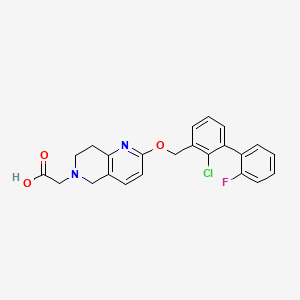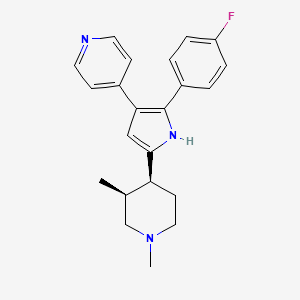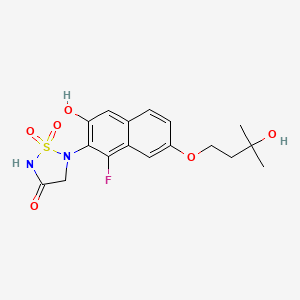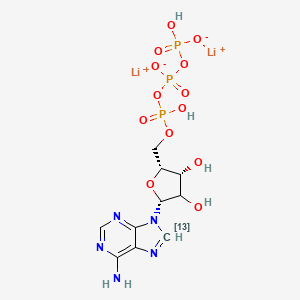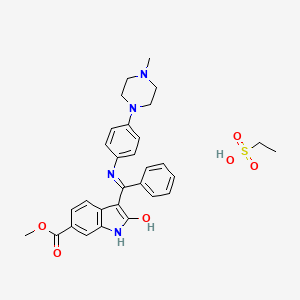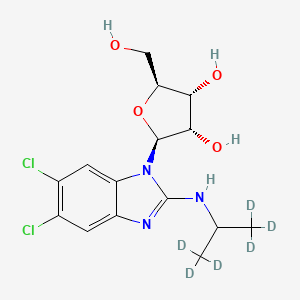
Aldosterone-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aldosterone-13C3 is a stable isotope-labeled compound of aldosterone, a primary mineralocorticoid and steroid hormone. Aldosterone plays a crucial role in regulating sodium and potassium levels in the body, thereby maintaining blood pressure and fluid balance . The incorporation of carbon-13 isotopes into aldosterone allows for its use as an internal standard in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantitation of aldosterone levels in biological samples .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aldosterone-13C3 involves the incorporation of carbon-13 isotopes into the aldosterone molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors labeled with carbon-13. The specific synthetic routes and reaction conditions may vary depending on the desired isotopic enrichment and the availability of labeled precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems and advanced purification techniques. The process includes the synthesis of labeled precursors, followed by their incorporation into the aldosterone molecule through a series of chemical reactions. The final product is then purified using chromatographic methods to achieve high purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Aldosterone-13C3 undergoes various chemical reactions, including:
Oxidation: Aldosterone can be oxidized to form aldosterone-18-glucuronide.
Reduction: Reduction of aldosterone can lead to the formation of tetrahydroaldosterone.
Substitution: Aldosterone can undergo substitution reactions, particularly at the hydroxyl and aldehyde functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under acidic or basic conditions.
Major Products
Oxidation: Aldosterone-18-glucuronide
Reduction: Tetrahydroaldosterone
Substitution: Various substituted aldosterone derivatives depending on the reagents used.
科学的研究の応用
Aldosterone-13C3 has a wide range of applications in scientific research, including:
作用機序
Aldosterone-13C3 exerts its effects by acting on mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron in the kidney. This interaction increases the permeability of the apical membrane to sodium and potassium ions and activates the basolateral sodium-potassium pumps. As a result, sodium ions are reabsorbed into the blood, and potassium ions are secreted into the urine. Additionally, aldosterone stimulates hydrogen ion secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate levels and acid-base balance .
類似化合物との比較
Aldosterone-13C3 can be compared with other isotope-labeled aldosterone compounds, such as:
Aldosterone-9,11,12,12-d4: Labeled with deuterium, used in similar analytical applications.
Aldosterone-2,2,4,6,6,21,21-d7: Another deuterium-labeled aldosterone derivative.
Progesterone-2,3,4-13C3: A carbon-13 labeled progesterone used in similar analytical techniques.
This compound is unique due to its specific isotopic labeling with carbon-13, which provides distinct advantages in terms of sensitivity and accuracy in analytical measurements compared to deuterium-labeled compounds .
特性
分子式 |
C21H28O5 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i6+1,8+1,13+1 |
InChIキー |
PQSUYGKTWSAVDQ-AZJIJRICSA-N |
異性体SMILES |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


